cyclopentyl(3,4-dihydroisoquinolin-2(1H)-yl)methanone
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Overview
Description
Cyclopentyl(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a compound that belongs to the class of isoquinoline derivatives Isoquinolines are nitrogen-containing heterocyclic compounds that are widely studied for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoquinoline derivatives is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamines with acid anhydrides or acid chlorides in the presence of a Lewis acid catalyst . The cyclopentyl group can be introduced through various alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(3,4-dihydroisoquinolin-2(1H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Cyclopentyl(3,4-dihydroisoquinolin-2(1H)-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cyclopentyl(3,4-dihydroisoquinolin-2(1H)-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Cyclopentyl(3,4-dihydroisoquinolin-2(1H)-yl)methanone can be compared with other isoquinoline derivatives, such as:
3,4-Dihydroisoquinolin-1(2H)-one: Known for its antioomycete activity.
2,3-Dihydroquinazolin-4(1H)-one: Used in drug design for its biological activities.
2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums: Investigated for their potential as antidepressant and anticonvulsant agents.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
cyclopentyl(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(13-6-2-3-7-13)16-10-9-12-5-1-4-8-14(12)11-16/h1,4-5,8,13H,2-3,6-7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAKDJOZUCAXQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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